molecular formula C6H7NO3 B1524688 Methyl 2-cyano-3-oxobutanoate CAS No. 3288-52-6

Methyl 2-cyano-3-oxobutanoate

Cat. No. B1524688
CAS RN: 3288-52-6
M. Wt: 141.12 g/mol
InChI Key: RJEUAEFRQVZQJY-UHFFFAOYSA-N
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Description

“Methyl 2-cyano-3-oxobutanoate” is an organic compound with the CAS Number: 3288-52-6 and a molecular weight of 141.13 . Its IUPAC name is methyl (2E)-2-cyano-3-hydroxy-2-butenoate .


Synthesis Analysis

The synthesis of “Methyl 2-cyano-3-oxobutanoate” involves various reactions. For instance, it can be synthesized by reacting 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate . The reaction conditions include the use of diethyl ether at -10℃ .


Molecular Structure Analysis

The molecular formula of “Methyl 2-cyano-3-oxobutanoate” is C6H7NO3 . The InChI code is 1S/C6H7NO3/c1-4(8)5(3-7)6(9)10-2/h5H,1-2H3 .


Chemical Reactions Analysis

“Methyl 2-cyano-3-oxobutanoate” reacts with 2-cyano-3-(x-nitrophenyl)prop-2-enamides to afford methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates, and methyl 4-aryl-3-carbamoyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates .


Physical And Chemical Properties Analysis

“Methyl 2-cyano-3-oxobutanoate” is a solid or semi-solid or liquid at room temperature . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Molecular Docking and Biological Activities

Research on butanoic acid derivatives, including structures similar to methyl 2-cyano-3-oxobutanoate, has demonstrated their importance in molecular docking and biological activities. For instance, studies have revealed that these compounds exhibit significant biological activities by inhibiting specific growth factors and showcasing potential in pharmacological importance due to their bonding characteristics. The insights from these studies suggest that butanoic acid derivatives could have therapeutic applications, particularly in inhibiting placenta growth factor (PIGF-1), which may offer routes for further pharmacological exploration (Vanasundari et al., 2018).

DNA Repair Mechanisms

The role of methyl 2-cyano-3-oxobutanoate related structures in DNA repair mechanisms has also been highlighted. AlkB protein, for example, repairs DNA alkylation damage through an oxidative demethylation process that involves oxygen, α-ketoglutarate, and Fe(ii), directly reverting methylated bases in DNA to their unmodified form. This unique mechanism underscores the compound's significance in understanding and potentially enhancing DNA repair processes (Trewick et al., 2002).

Isotopic Labelling in Proteins

In the field of proteomics, methyl 2-cyano-3-oxobutanoate derivatives have been utilized for isotopic labelling, specifically targeting isoleucine-γ2 methyl groups in high molecular weight proteins. This application facilitates detailed NMR studies of large proteins, enhancing our understanding of protein structure and dynamics. The synthetic route to these derivatives has been optimized for effective labelling, demonstrating the compound's utility in advanced biochemical research (Ayala et al., 2012).

Antiproliferative Activity

Methyl 2-cyano-3-oxobutanoate derivatives have shown antiproliferative activities, with synthetic approaches leading to compounds that inhibit DNA gyrase-ATPase activity. This suggests potential applications in developing novel anticancer therapies. The specific targeting of DNA gyrase by these derivatives highlights their importance in medicinal chemistry and drug development efforts (Yurttaş et al., 2022).

Biosynthesis and Metabolic Studies

The compound and its derivatives have also been implicated in biosynthesis and metabolic studies, particularly in the context of ethylene production from methionine and the biosynthesis of neurotoxins in cyanobacteria. These studies offer insights into the metabolic pathways involving similar compounds and their roles in natural and potentially harmful biological processes (Billington et al., 1979), (Nunn & Codd, 2017).

Safety And Hazards

“Methyl 2-cyano-3-oxobutanoate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Relevant Papers The relevant papers retrieved discuss the synthesis, reactions, and properties of "Methyl 2-cyano-3-oxobutanoate" . These papers provide valuable insights into the compound and its potential applications.

properties

IUPAC Name

methyl 2-cyano-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4(8)5(3-7)6(9)10-2/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEUAEFRQVZQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700978
Record name Methyl 2-cyano-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-3-oxobutanoate

CAS RN

3288-52-6
Record name Methyl 2-cyano-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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